molecular formula C6H6N4 B137202 3H-Imidazo[4,5-b]pyridin-2-amine CAS No. 132898-03-4

3H-Imidazo[4,5-b]pyridin-2-amine

Katalognummer: B137202
CAS-Nummer: 132898-03-4
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: KXQPVJRJUJJWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-b]pyridin-2-amine (CAS 132898-03-4) is a heterocyclic compound with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol. It features a fused imidazole and pyridine ring system, making it a versatile scaffold in medicinal chemistry. Its derivatives are synthesized via one-pot protocols, often involving nitro-substituted pyridines and aromatic aldehydes in the presence of sodium dithionite .

Vorbereitungsmethoden

Tandem S<sub>N</sub>Ar Reaction–Reduction–Heteroannulation Strategy

A landmark approach developed by ACS Omega (2018) employs a one-pot tandem sequence involving nucleophilic aromatic substitution (S<sub>N</sub>Ar), nitro reduction, and heteroannulation to construct 3H-imidazo[4,5-b]pyridin-2-amine derivatives .

Reaction Sequence and Conditions

The protocol begins with 2-chloro-3-nitropyridine undergoing S<sub>N</sub>Ar with primary amines in a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system at 80°C for 2 hours. Subsequent in situ reduction of the nitro group using Zn/HCl at 80°C for 45 minutes yields pyridine-2,3-diamine intermediates. Finally, cyclization with aldehydes in H<sub>2</sub>O-IPA at 85°C for 10 hours produces the target imidazopyridines (Table 1).

Table 1: Representative Substrates and Yields

AmineAldehydeYield (%)
Benzylamine4-Nitrobenzaldehyde92
Cyclohexylmethylamine2-Furylcarboxaldehyde88
4-Methoxybenzylamine4-Chlorobenzaldehyde90

Mechanistic Insights

Key steps include:

  • S<sub>N</sub>Ar Reaction : Amine nucleophiles displace chloride at the 2-position of pyridine, facilitated by H<sub>2</sub>O-IPA’s polarity .

  • Nitro Reduction : Zn/HCl selectively reduces the nitro group to an amine without over-reduction .

  • Heteroannulation : Aldehydes condense with diamines to form imine intermediates, which cyclize via intramolecular nucleophilic attack (Scheme 1) .

Advantages :

  • Green Chemistry : H<sub>2</sub>O-IPA minimizes toxic solvent use.

  • Efficiency : One-pot synthesis reduces purification steps (overall yield: 85–92%) .

Thiourea Cyclodesulfurization Approach

A 2020 study in PMC detailed the synthesis of 5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine derivatives via thiourea intermediates .

Synthetic Pathway

  • Diamine Preparation : 2-Amino-6-chloropyridine undergoes chlorination and diazotization to yield 5,6-dichloropyridine-2,3-diamine .

  • Thiourea Formation : Reaction with N-alkylisothiocyanates in THF produces thioureas.

  • Cyclodesulfurization : Mercury oxide-mediated desulfurization affords imidazopyridines (Scheme 2) .

Table 2: Substituted Imidazopyridines and Yields

IsothiocyanateProductYield (%)
Methyl isothiocyanate5,6-Dichloro-2-methyl78
Isopropyl isothiocyanate5,6-Dichloro-2-isopropyl82

Limitations

  • Toxicity : Mercury oxide poses environmental and safety concerns.

  • Regioselectivity : Competing pathways may yield isomeric byproducts .

Cyanogen Bromide-Mediated Cyclization

An alternative route employs cyanogen bromide (BrCN) for direct cyclization of pyridine-2,3-diamines .

Procedure

Treatment of 5,6-dichloropyridine-2,3-diamine with BrCN in a MeOH-H<sub>2</sub>O mixture at 25°C for 12 hours yields the primary amine derivative 7d (85% yield) .

Advantages :

  • Mild Conditions : Room-temperature reaction avoids thermal degradation.

  • No Metal Catalysts : Eliminates contamination risks .

Comparative Analysis of Methodologies

Table 3: Method Comparison

ParameterTandem S<sub>N</sub>Ar Thiourea Route BrCN Cyclization
Yield (%)85–9278–8285
Reaction Time12–15 hours8–10 hours12 hours
ToxicityLowHigh (HgO)Moderate (BrCN)
ScalabilityHighModerateModerate

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using palladium on carbon or Raney nickel.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon, Raney nickel, sodium borohydride.

    Substitution: Primary amines, aromatic aldehydes, carboxylic acids.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

Building Block for Complex Molecules
3H-Imidazo[4,5-b]pyridin-2-amine serves as an essential building block in the synthesis of complex heterocyclic compounds. It is utilized in the development of new materials with unique electronic and optical properties. The compound's ability to undergo various chemical reactions allows for the creation of diverse derivatives that can be tailored for specific applications in material science .

Synthetic Routes
The synthesis typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their derivatives under oxidative conditions. For example, reactions involving 2-chloro-3-nitropyridine with primary amines followed by reduction processes have been reported .

Biological Applications

Anticancer Activity
Research has highlighted the compound's role as a potent inhibitor of Akt1, a key protein kinase involved in cell proliferation and survival pathways. By inhibiting Akt1, this compound can lead to reduced cancer cell proliferation . In vitro studies have demonstrated its antiproliferative effects against various human cancer cell lines, including glioblastoma and colorectal carcinoma .

Cancer Cell Line IC50 (μM) Activity
LN-229 (Glioblastoma)0.4Strong
HCT-116 (Colorectal)0.7Strong
NCI-H460 (Lung)1.9Moderate

Antimicrobial Properties
Recent studies have explored the antimicrobial activity of new derivatives based on this compound. These derivatives exhibit varying levels of effectiveness against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli. The results indicate that modifications to the imidazo[4,5-b]pyridine structure can enhance antibacterial activity .

Pharmacological Insights

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory responses associated with conditions such as retinal ischemia and obesity-related inflammation by modulating key transcription factors involved in oxidative stress regulation .

Emerging Therapeutic Targets
Beyond its established roles, ongoing research is exploring the potential of this compound derivatives as selective inhibitors for various kinases, including Aurora kinases, which are critical in cancer therapy . The design of these inhibitors aims to improve selectivity and reduce side effects associated with traditional chemotherapeutics.

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an allosteric inhibitor of AKT kinases, which play a crucial role in cell survival and proliferation pathways . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

2,3-Diaryl Derivatives (Anticancer/COX-2 Inhibition)

Derivatives such as 2,3-diaryl-3H-imidazo[4,5-b]pyridines exhibit dual anticancer and anti-inflammatory properties. For example:

  • Compound 3f : Shows selective COX-2 inhibition (IC₅₀ = 9.2 µM) with 2-fold selectivity over COX-1 (IC₅₀ = 21.8 µM), mimicking celecoxib’s binding mode in molecular docking studies .
Compound COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Ratio
3H-Imidazo[4,5-b]pyridin-2-amine (base) N/A N/A N/A
3f 9.2 21.8 2.4
Celecoxib 0.04 15 µM 375

Table 1: COX inhibition activity of 3f compared to the base compound and celecoxib .

Kinase Inhibitors

  • TRK Inhibitor (Genzyme) : A derivative with a 3-methoxy-4-((4-methoxybenzyl)oxy)benzyl group and a pyrazolyl substituent demonstrates extended-release formulations for tropomyosin-related kinase (Trk) inhibition, highlighting improved pharmacokinetics .
  • LY 2228820 : A p38 MAPK inhibitor with tert-butyl and fluorophenyl groups, showing >98% purity and potent activity (CAS 862507-23-1) .

Structural Isomers and Ring-Position Effects

  • Derivatives like imidazo[1,2-a]pyridin-2-amine hydrochloride (95% purity) are used in drug discovery but show distinct biological profiles .
  • Imidazo[4,5-c]pyridine : Exhibits altered electronic properties due to nitrogen positioning. For example, 4-(3-pyridinyl)-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1201171-42-7) is explored for kinase modulation .

Toxicity and Mutagenicity

  • 2-Amino-3-methyl-6-phenylimidazo(4,5-b)pyridine (CAS 17351-87-1): A methyl- and phenyl-substituted analogue shows mutagenic activity (1 nmol/plate in Ames test) and emits toxic NOx upon decomposition . This underscores the impact of alkyl/aryl groups on toxicity.

Clinical and Preclinical Candidates

  • Noberastine (CAS 110588-56-2): A 5-methylfurylmethyl- and piperidinyl-substituted derivative, developed as an anti-allergic agent. Its structure-activity relationship (SAR) demonstrates how heterocyclic appendages improve target engagement .

Biologische Aktivität

3H-Imidazo[4,5-b]pyridin-2-amine is a compound belonging to the imidazopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Biological Activity

This compound exhibits significant biological activity primarily through its role as an ATP-independent inhibitor of the Akt1 protein, a key player in various cellular processes including metabolism, survival, and proliferation. The inhibition of Akt1 leads to a cascade of effects on downstream targets, notably PRAS40 and p70S6, which are involved in cell growth and survival pathways .

Target Protein: Akt1

  • Inhibition : The compound binds to Akt1 in a manner that prevents ATP from binding, thereby inhibiting its activation.
  • Biochemical Pathways : In vitro studies indicate that this compound effectively inhibits Akt1 activation and its downstream signaling pathways .

Effects on Cell Proliferation

  • Cellular Impact : By inhibiting Akt1, the compound reduces cell proliferation and enhances apoptosis in various cancer cell lines. This is particularly relevant in the context of cancer therapeutics where uncontrolled cell growth is a hallmark .

Pharmacokinetics

In vivo studies have demonstrated that this compound can inhibit the activation of Akt1 following oral administration in murine models. This suggests favorable pharmacokinetic properties that could translate into therapeutic efficacy in humans.

Antiproliferative Activity

A series of derivatives based on the imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • Compound 10 : A bromo-substituted derivative showed significant activity against HeLa cells with an IC50 value of 0.4 μM.
  • Compound 14 : Exhibited moderate antibacterial activity against E. coli (MIC 32 μM) but also demonstrated potent anticancer properties with IC50 values ranging from 0.7 μM to 3.2 μM across different cancer types .

Comparative Table of Biological Activities

CompoundTarget ActivityIC50 (μM)Selectivity
This compoundAkt1 InhibitionN/ABroad (cancer cells)
Compound 10Antiproliferative (HeLa)0.4High
Compound 14Antibacterial (E. coli)32Moderate
Compound 14Antiproliferative (various)0.7 - 3.2High

Future Directions

The exploration of this compound derivatives holds promise for developing new therapeutic agents targeting various forms of cancer and possibly other diseases linked to aberrant Akt signaling. Ongoing research is focused on optimizing these compounds for enhanced selectivity and potency while minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3H-Imidazo[4,5-b]pyridin-2-amine derivatives in academic research?

  • Methodology : The primary synthetic route involves Michael addition reactions using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor. This reacts with arylidenemalononitriles to yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. Alternative pathways include Knoevenagel condensation with aldehydes or heteromethylenemalononitriles, as demonstrated in multi-step syntheses (e.g., Scheme 3 and Scheme 6 in ).
  • Key Considerations : Solvent choice (e.g., ethanol with catalytic piperidine) and temperature control are critical for regioselectivity. Side reactions, such as bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitrile] formation, may occur under suboptimal conditions .

Q. How is structural characterization of these compounds performed using spectroscopic methods?

  • Methodology : 1H and 13C NMR are standard for confirming regiochemistry and substituent positions. For example:

  • NH groups appear as broad singlets (δ ~13.6 ppm).
  • OCH2 groups resonate as singlets (δ ~4.6 ppm).
  • Aromatic protons are observed in δ 7–9 ppm ranges ( ).
    • Supplementary Data : X-ray crystallography or HRMS validates molecular formulas, while FT-IR confirms functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods like DFT support the understanding of regioselectivity in these reactions?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For instance, DFT studies confirm that nucleophilic attack by the CH2 group (vs. NH) dominates in Michael additions, favoring 9-aminoimidazo-dipyridine products over regioisomers ().
  • Key Findings : Frontier molecular orbital (FMO) analysis reveals that the HOMO of the acetonitrile precursor aligns with the LUMO of arylidenemalononitriles, driving regioselectivity .

Q. What strategies are employed to resolve contradictions in reaction outcomes when synthesizing bis-derivatives?

  • Case Study : Attempts to synthesize bis-9-amino-dipyridines via bis-arylidenemalononitriles instead yielded bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] (25a-d). Mechanistic studies showed that elimination of malononitrile from initial Michael adducts (26) leads to acrylonitrile products (Scheme 7, ).
  • Resolution : Alternative routes using bis-aldehydes (27) with stoichiometric acetonitrile (10) under piperidine catalysis bypass this issue .

Q. What is the role of these compounds in kinase inhibition, and how are structure-activity relationships (SARs) determined?

  • Biological Relevance : Derivatives like 5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine (LY2228820) inhibit p38 MAPK, a kinase involved in inflammation and cancer. SAR studies highlight:

  • Hydrophobic substituents (e.g., tert-butyl) enhance ATP-binding cleft occlusion.
  • Fluorophenyl groups improve selectivity by optimizing π-π stacking ( ).
    • Experimental Validation : Co-crystallization with Akt1 (PDB: 2.25 Å resolution) confirms binding modes, while in vitro/in vivo assays measure IC50 and downstream target inhibition (e.g., PRAS40, p70S6) .

Q. How do photophysical properties like prototropic reactions influence their application in biological systems?

  • Mechanistic Insight : Prototropic tautomerism (e.g., 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine) affects fluorescence and binding to biomolecules. In aqueous vs. organic solvents, shifts between neutral and cationic forms alter UV-Vis absorption/emission spectra, impacting their utility as fluorescent probes or photosensitizers .
  • Applications : These properties are leveraged in studying DNA intercalation or enzyme interactions via time-resolved fluorescence spectroscopy .

Eigenschaften

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPVJRJUJJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157836
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-03-4
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 mg (0.1 mmol) of the cis allyl amine 16 are dissolved in a 1M NaOH solution (2 ml). The mixture is left at ambient temperature for 48 h. This solution is extracted with BuOH (3×20 ml). The butanol phases are combined and evaporated to dryness. The residue is taken up in the minimum amount of methanol and then purified on preparative silica gel plates using the DCM/MeOH(NH3), 8/2, mixture as eluent. Compound 17 (4 mg) is obtained with a yield of 31%.
Name
cis allyl amine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
3H-Imidazo[4,5-b]pyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.